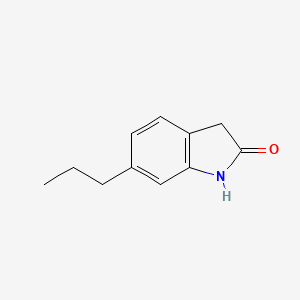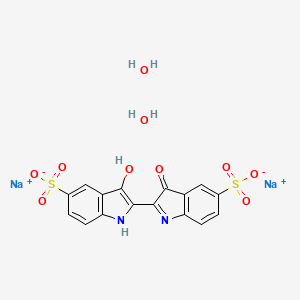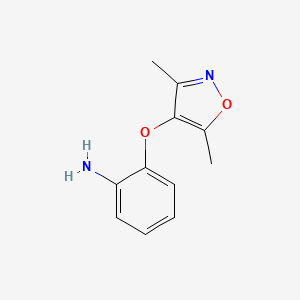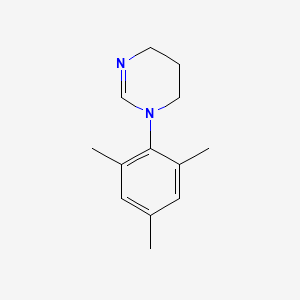
1-Mesityl-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesityl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms The mesityl group, which is a derivative of mesitylene, is attached to the nitrogen atom, adding unique properties to the compound
Vorbereitungsmethoden
The synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.
Selective Reduction of Pyrimidines: Another approach is the selective reduction of pyrimidine derivatives.
Ring Expansion Chemistry: This method involves the ring expansion of smaller cyclic compounds such as cyclopropanes, aziridines, and azetidines.
Analyse Chemischer Reaktionen
1-Mesityl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Mesityl-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a carbon dioxide fixation agent, forming zwitterionic adducts with CO2.
Medicine: Research has indicated that tetrahydropyrimidine derivatives possess pharmacological properties, including antimicrobial and antineoplastic activities.
Wirkmechanismus
The mechanism of action of 1-Mesityl-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets and pathways:
Carbon Dioxide Fixation: The compound reacts with CO2 to form a zwitterionic adduct, which can be studied for its potential in carbon capture technologies.
Pharmacological Activity: The compound’s antimicrobial and antineoplastic activities are believed to involve the inhibition of key enzymes and pathways in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Mesityl-1,4,5,6-tetrahydropyrimidine can be compared with other similar compounds:
1,4,5,6-Tetrahydropyrimidine: This parent compound lacks the mesityl group and has different chemical properties and reactivity.
1,2,3,6-Tetrahydropyridine: This compound has a similar ring structure but differs in the position of the nitrogen atoms and the presence of a double bond.
The presence of the mesityl group in this compound imparts unique properties, such as enhanced stability and reactivity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MMBZPNGOMSMALE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2CCCN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


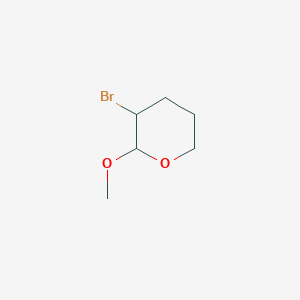

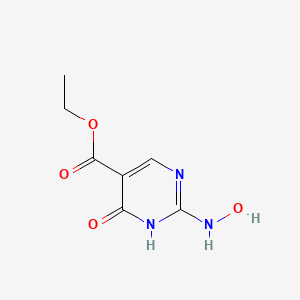
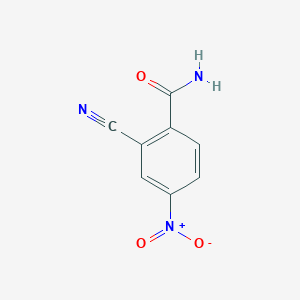
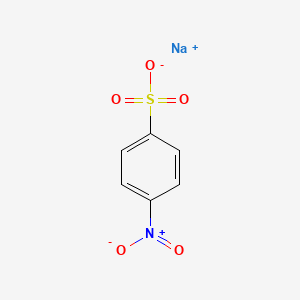
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
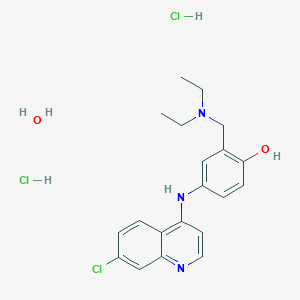
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
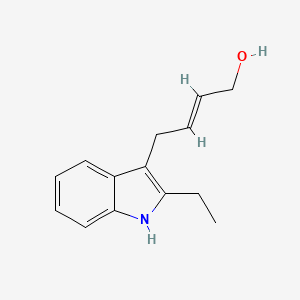
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
